MS177 Achieves Protein Depletion (DC50 = 0.2 μM) Distinct from Enzymatic IC50 Values of Inhibitors
MS177 induces EZH2 protein degradation with a half-maximal degradation concentration (DC50) of 0.2 ± 0.1 μM in EOL-1 acute myeloid leukemia cells, achieving a maximum degradation (Dmax) of 82% [1]. In contrast, the parent EZH2 enzymatic inhibitor C24 (which constitutes the EZH2-binding warhead of MS177) exhibits an IC50 of 12 nM for methyltransferase inhibition but does not induce protein degradation [2]. The DC50 metric quantifies protein elimination rather than enzymatic inhibition, reflecting MS177's distinct degradation-based mechanism that cannot be replicated by inhibitors.
| Evidence Dimension | EZH2 protein degradation potency |
|---|---|
| Target Compound Data | DC50 = 0.2 ± 0.1 μM, Dmax = 82% in EOL-1 cells |
| Comparator Or Baseline | C24: IC50 = 12 nM for enzymatic inhibition (no degradation) |
| Quantified Difference | MS177 uniquely achieves protein degradation (DC50 0.2 μM); C24 inhibits enzyme activity (IC50 12 nM) without degradation |
| Conditions | EOL-1 acute myeloid leukemia cells; 16-24 hour treatment; immunoblotting quantification |
Why This Matters
For applications requiring complete EZH2 protein elimination rather than enzymatic inhibition alone, MS177's DC50 value defines the concentration needed for effective target degradation.
- [1] Wang, J., Yu, X., Gong, W., et al. Extended Data Fig. 5: Biochemical characterization of the EZH2-targeting PROTAC degrader, MS177. Nature Cell Biology, 2022, 24(3). View Source
- [2] MS177 Product Page. MedChemExpress. C24 IC50 specification. View Source
